![molecular formula C9H7BrN2O B15056459 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B15056459.png)
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 4-position of the benzimidazole ring and an ethanone group at the 2-position makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and 4-bromobenzaldehyde.
Cyclization Reaction: The o-phenylenediamine reacts with 4-bromobenzaldehyde in the presence of an acid catalyst to form 4-bromo-1H-benzo[d]imidazole.
Acylation Reaction: The 4-bromo-1H-benzo[d]imidazole is then acylated using acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of 1-(4-substituted-1H-benzo[d]imidazol-2-yl)ethanone derivatives.
Oxidation Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)acetic acid.
Reduction Reactions: Formation of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanol.
Applications De Recherche Scientifique
1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanone
- 1-(4-Fluoro-1H-benzo[d]imidazol-2-yl)ethanone
- 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)ethanone
Uniqueness: 1-(4-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness makes it valuable in certain synthetic and biological applications.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
1-(4-bromo-1H-benzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-4-2-3-6(10)8(7)12-9/h2-4H,1H3,(H,11,12) |
Clé InChI |
JBLUOMZYOVGDIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(N1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


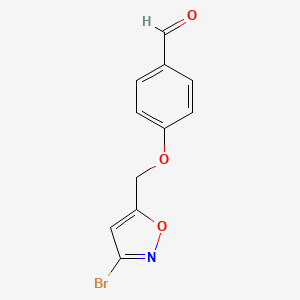
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
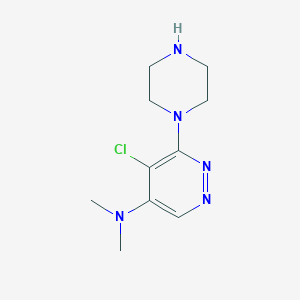


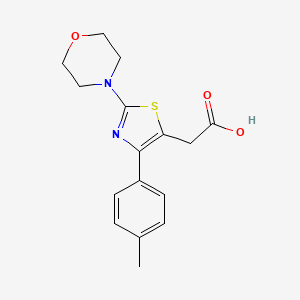

![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
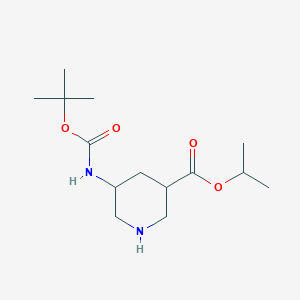
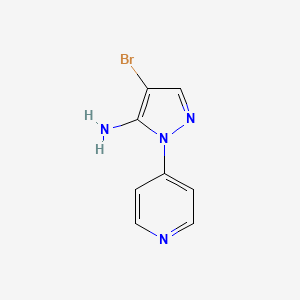
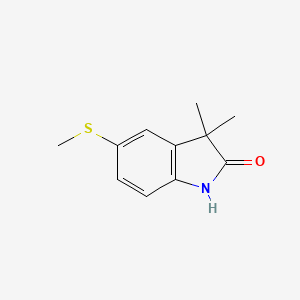
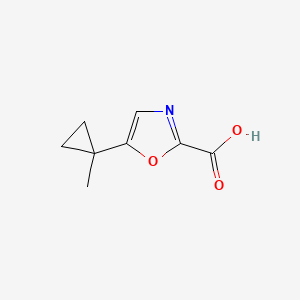
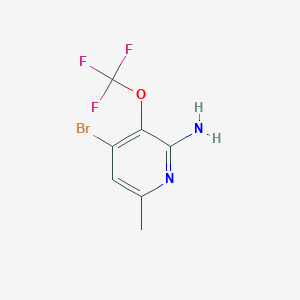
![Methyl 3-(4-bromo-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15056448.png)
